molecular formula C22H27N3O5S B2865928 methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 326616-91-5

methyl N-[4-({3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No. B2865928
CAS RN: 326616-91-5
M. Wt: 445.53
InChI Key: HQLZRCFNUOCUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates in general can be synthesized through carbamoylation . Methyl carbamate, for example, can be synthesized through the reaction of methanol and urea .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been actively engaged in synthesizing various carbamate derivatives to explore their chemical properties and potential applications. For instance, studies on the synthesis of novel carbamates aim to expand the chemical libraries for further pharmacological screening. The work by Amon et al. (2007) highlights the synthesis of highly potent fluorescence-tagged ligands for histamine H3 receptors, indicating the importance of carbamate derivatives in developing tools for understanding receptor-ligand interactions (Amon et al., 2007). Similarly, Szafrański and Sławiński (2015) synthesized novel pyridinesulfonamide derivatives with potential anticancer activity, showcasing the therapeutic implications of carbamate chemistry (Szafrański & Sławiński, 2015).

Metabolic Pathways and Modifications

Understanding the metabolism and modifications of carbamates is crucial for assessing their safety and efficacy as therapeutic agents. Research by Hodgson and Casida (1961) on the metabolism of N:N-dialkyl carbamates by rat liver provides essential data on how these compounds are processed biologically, which is vital for drug development (Hodgson & Casida, 1961). Further, Knaak (1971) discussed the hydrolysis, oxidation, dealkylation, and conjugation of methylcarbamate insecticides, highlighting the diverse metabolic pathways these compounds undergo in different biological systems (Knaak, 1971).

Potential Therapeutic Applications

Carbamate derivatives are explored for their therapeutic potential in various domains, including anticancer, antidepressant, and receptor agonist activities. The selective ligands for 5-HT2A receptors synthesized by Wang et al. (2001) demonstrate the potential of carbamate derivatives in developing new psychiatric medications (Wang et al., 2001). Additionally, the identification of enzymes involved in the oxidative metabolism of a novel antidepressant by Hvenegaard et al. (2012) underscores the importance of understanding carbamate metabolism for drug development (Hvenegaard et al., 2012).

properties

IUPAC Name

methyl N-[4-[3-[(3,4-dimethylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-6-7-19(13-16(15)2)23-21(26)17-5-4-12-25(14-17)31(28,29)20-10-8-18(9-11-20)24-22(27)30-3/h6-11,13,17H,4-5,12,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLZRCFNUOCUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-((3-((3,4-dimethylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

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